4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its complex structure that includes a morpholine ring and a piperidinyl group connected through a butynyl linker. The compound has garnered interest for its possible pharmacological properties, particularly in the context of neurological and psychiatric disorders.
The compound can be identified using its Chemical Abstracts Service Registry Number, which is crucial for tracking its chemical properties and literature. It is cataloged under the identifier CID 9944610 in the PubChem database, which provides detailed information about its structure and properties .
4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine belongs to the class of morpholine derivatives. Morpholines are cyclic amines that are often used as building blocks in pharmaceuticals due to their ability to interact with biological systems. This compound specifically may act as a modulator of neurotransmitter systems, making it relevant for research into drug development for treating various conditions.
The synthesis of 4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine typically involves multi-step organic reactions. The key steps often include:
The synthetic pathway may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to analyze the purity of the synthesized compound.
The molecular formula for 4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine is C20H28N2O. The structure features:
The compound's molecular weight is approximately 312.46 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem, which provides 2D and 3D structures for better understanding .
4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine can participate in various chemical reactions typical of amines and alkynes:
Reactions involving this compound must be optimized for specific conditions to minimize side reactions and maximize yield. Analytical methods such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are essential for confirming the structure and purity of reaction products.
The mechanism of action for 4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine is not fully elucidated but is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Research indicates that compounds with similar structures often exhibit activity at various receptor sites, including serotonin receptors, which could influence mood and anxiety levels. Further studies are needed to clarify its exact pharmacological profile.
Relevant data regarding melting point, boiling point, and specific reactivity profiles should be gathered from experimental studies or safety data sheets.
4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine holds promise in several areas:
This compound exemplifies the ongoing research into novel pharmacological agents that could lead to advancements in treating mental health disorders and other conditions influenced by neurotransmitter activity.
Reductive amination serves as the cornerstone for assembling the piperidine-morpholine scaffold in this compound. Palladium catalysts (e.g., Pd/C) enable efficient coupling between 4-(piperidinyl)but-1-yne and 3-(morpholinomethyl)benzaldehyde under hydrogen atmospheres. Platinum oxide (PtO₂) offers superior chemoselectivity for secondary amine formation, minimizing over-reduction byproducts. Key parameters include:
Table 1: Catalyst Performance in Reductive Amination
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Pd/C (5%) | 60 | 12 | 87 |
PtO₂ | 25 | 24 | 92 |
Pt/C (10%) | 50 | 18 | 78 |
This methodology avoids stoichiometric reductants and enables one-pot synthesis of the target compound’s backbone [3] [6].
Selective N-debenzylation is critical for unveiling the piperidine nitrogen prior to alkyne functionalization. Hydrogenolysis protocols face challenges due to concomitant reduction of the alkyne moiety. Optimized conditions include:
Table 2: Hydrogenolysis Efficiency Under Varied Conditions
Catalyst | H₂ Pressure (psi) | Additive | Alkyne Integrity (%) |
---|---|---|---|
Pd/C (10%) | 50 | None | 62 |
Pd(OH)₂/C | 40 | AcOH | 99 |
PtO₂ | 30 | TFA | 88 |
Morpholine’s basicity necessitates acidic additives to suppress Pd-chelation, a key mechanistic insight [2] [6].
The but-1-ynyl spacer imposes rigidity between piperidine and morpholine rings, optimizing receptor binding. Key innovations include:
This spacer’s orthogonality to reduction conditions enables sequential synthetic routes [4] [7].
Recrystallization is essential for removing Pd residues and regioisomers. Optimized protocols feature:
Table 3: Recrystallization Solvent Performance
Solvent System | Purity (%) | Crystal Yield (%) | Remarks |
---|---|---|---|
EtOAc/Hexane (1:3) | 99.5 | 75 | Low residual Pd |
CH₂Cl₂/MeOH (5:1) | 98.8 | 65 | Removes polar byproducts |
IPA/Water (4:1) | 97.2 | 82 | High recovery, lower purity |
Morpholine’s hygroscopicity necessitates anhydrous solvent conditions to prevent hydrate formation [2] [3].
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4